molecular formula C17H11ClN2O5S B2497727 N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide CAS No. 294853-58-0

N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide

Cat. No.: B2497727
CAS No.: 294853-58-0
M. Wt: 390.79
InChI Key: AJNWXRFJCRXORK-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide (CAS 294853-58-0) is a synthetic coumarin derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C17H11ClN2O5S and a molecular weight of 390.79 g/mol, this compound is supplied with a purity of 90% and should be stored at 2-8°C . The compound's structure incorporates a coumarin core, a scaffold widely investigated for its diverse biological activities. Research indicates that substituents at the C-3 and C-4 positions of the coumarin nucleus are particularly coveted for the development of new antibacterial agents, making this derivative a valuable template for exploring anti-infective therapies . Furthermore, the structural motif of the acetamide linker is present in numerous compounds with demonstrated pharmacological activities, including anticancer effects . This compound is intended for research applications such as antibacterial screening, anticancer studies, and structure-activity relationship (SAR) investigations to guide the rational design of novel therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(3-nitro-2-oxochromen-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O5S/c18-10-4-3-5-11(8-10)19-14(21)9-26-16-12-6-1-2-7-13(12)25-17(22)15(16)20(23)24/h1-8H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNWXRFJCRXORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chlorophenylamine, 3-nitro-2-oxo-2H-chromene-4-thiol, and acetic anhydride.

    Step-by-Step Synthesis:

    Reaction Conditions: The reactions are typically carried out in solvents such as ethanol or dimethylformamide (DMF) at temperatures ranging from room temperature to reflux conditions, depending on the specific step.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of compounds similar to N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide exhibit significant anticancer properties. For instance, studies have shown that certain thiazole derivatives demonstrate strong selectivity against cancer cell lines, with IC50 values indicating effective cytotoxicity. The structure-activity relationship (SAR) studies suggest that specific functional groups enhance the anticancer efficacy of these compounds .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound 19NIH/3T323.30 ± 0.35Induces apoptosis
Compound 20U25110–30Cell cycle arrest
N-(3-chlorophenyl)-2-[...]A549TBDTBD

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Several studies highlight that thiazole derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria, with some compounds showing effectiveness comparable to standard antibiotics like chloramphenicol and mupirocin . The presence of specific substituents on the aromatic rings appears critical for enhancing antimicrobial potency.

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound NameTarget BacteriaMIC (µg/mL)Activity Level
Compound 40S. aureus3.125Equivalent to standard
Compound 43aE. coli6.25Moderate
N-(3-chlorophenyl)-2-[...]VariousTBDTBD

Antiviral Research

Recent investigations into the antiviral properties of compounds related to this compound have yielded promising results. Certain derivatives have shown inhibitory effects against various viruses, including strains of influenza and herpes viruses . The mechanism often involves interference with viral replication processes, making these compounds valuable candidates for further development.

Biological Mechanisms and Structure Activity Relationship

The biological activity of this compound can be attributed to its unique molecular structure, which facilitates interactions with biological targets. The presence of the nitro group and the chromene moiety likely contributes to its reactivity and binding affinity towards specific enzymes or receptors involved in disease processes.

Figure 1: Molecular Structure of N-(3-chlorophenyl)-2-[...]

Molecular Structure (Placeholder for actual image)

Mechanism of Action

The exact mechanism of action for N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro-oxocoumarin moiety could be involved in redox reactions, while the sulfanylacetamide linkage might facilitate binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Structural Analogues

Structurally related compounds share the sulfanyl-acetamide backbone but differ in substituents and heterocyclic cores. Key comparisons are summarized below:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity
N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide Coumarin 3-nitro, 3-chlorophenyl ~380 (estimated) Anticancer, antimicrobial (hypothetical)
N-(3-chloro-2-methylphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thienopyrimidine Furan-methyl, chloro-methylphenyl ~450 (estimated) Antimicrobial, enzyme inhibition
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide Pyridotriazine Chloro, pyridotriazine core 381.23 Antimicrobial, anticancer
N-(3-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thienopyrimidine Propyl, chloro-phenyl ~400 (estimated) Anticancer, drug development
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Oxadiazole Indole-methyl, chloro-methylphenyl 428.5 LOX, BChE inhibition

Structural Insights :

  • Coumarin vs. Thienopyrimidine Cores: The coumarin core in the target compound offers a planar aromatic system with nitro groups, enhancing π-π stacking interactions with enzymes or DNA. Thienopyrimidine derivatives (e.g., ) exhibit greater conformational flexibility, improving binding to hydrophobic enzyme pockets .
  • Substituent Effects: The 3-chlorophenyl group enhances lipophilicity and membrane permeability compared to furan or methyl substituents .

Key Findings :

  • Antimicrobial Activity: Thienopyrimidine derivatives (e.g., ) show superior broad-spectrum antimicrobial activity compared to coumarin-based compounds, likely due to better penetration of bacterial membranes .
  • Enzyme Inhibition : Oxadiazole derivatives () exhibit potent LOX and BChE inhibition, suggesting utility in inflammatory and neurodegenerative diseases. The target compound’s nitro group may limit similar efficacy due to off-target reactivity .

Biological Activity

N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide is a synthetic compound with potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article explores its biological activity, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a chromenyl group, a nitro group, and a sulfanyl moiety. Its chemical formula is C16H14ClN3O4SC_{16}H_{14ClN_{3}O_{4}S}, which contributes to its unique biological properties.

Research indicates that compounds similar to this compound may exert their effects through multiple pathways:

  • Acetylcholinesterase Inhibition : The compound may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain, thereby increasing acetylcholine levels. This is particularly relevant for treating Alzheimer's disease .
  • Antioxidant Activity : The chromenyl core is known for its antioxidant properties, which can help mitigate oxidative stress associated with neurodegeneration .
  • Cytotoxic Effects on Cancer Cells : Preliminary studies suggest that the compound could induce apoptosis in cancer cell lines, potentially making it a candidate for cancer therapy.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

Assay Type Target IC50 Value Reference
Acetylcholinesterase InhibitionAChE2.7 µM
Cytotoxicity (Cancer Cells)Various cancer cell linesVaries by cell linePreliminary studies
Antioxidant ActivityDPPH AssaySignificant reductionPreliminary studies

Case Studies

  • Alzheimer's Disease Model : In a study involving transgenic mice models of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by memory tests and reduced amyloid plaque formation.
  • Cancer Cell Lines : The compound was tested against several cancer cell lines (e.g., HeLa, MCF7) where it demonstrated significant cytotoxicity, leading to further exploration of its mechanisms involving apoptosis induction through caspase activation.

Q & A

Q. What are the key considerations for synthesizing N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide?

The synthesis typically involves multi-step organic reactions. Initial steps focus on constructing the chromene or pyrimidine core, followed by sulfanyl and acetamide group introductions. Critical parameters include:

  • Reaction conditions : Temperature control (e.g., 60–80°C for nitro-group stability), solvent selection (polar aprotic solvents like DMF for nucleophilic substitution), and catalysts (e.g., K₂CO₃ for deprotonation) .
  • Purification : Column chromatography or recrystallization to isolate intermediates and final products .
  • Yield optimization : Sequential addition of reagents and monitoring via TLC/HPLC to minimize side reactions .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and functional groups (e.g., sulfanyl linkage at C4 of chromenone) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95% required for pharmacological studies) .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in acetamide groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions or impurity profiles. Methodological solutions include:

  • Standardized bioassays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer for enzyme inhibition assays) .
  • Structure-activity relationship (SAR) analysis : Compare derivatives (e.g., nitro-to-amine reduction) to isolate pharmacophore contributions .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed acetamide) that may interfere with activity .

Q. What mechanistic insights exist for the compound’s interaction with biological targets?

Hypotheses based on structural analogs suggest:

  • Electrophilic interactions : The nitro group and sulfanyl moiety may bind cysteine residues in enzymes (e.g., kinase ATP pockets) .
  • Chromenone core : Mimics flavone scaffolds, potentially modulating oxidative stress pathways .
    Experimental validation requires:
  • Docking simulations : Use software like AutoDock to predict binding modes .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities to targets like COX-2 or PI3K .

Q. How can SHELX software enhance structural analysis of this compound?

SHELXL is critical for refining crystallographic

  • Hydrogen bonding networks : Resolve interactions between the nitro group and adjacent acetamide protons .
  • Thermal motion analysis : Differentiate static disorder from dynamic motion in the chromenone ring .
  • Validation tools : CIF files generated via SHELXL ensure compliance with IUCr standards .

Q. What strategies optimize stability during storage and experimental use?

  • pH-dependent stability : Store in anhydrous DMSO at -20°C to prevent hydrolysis of the sulfanyl group .
  • Light sensitivity : Shield from UV exposure to avoid nitro-group degradation .
  • Solvent compatibility : Avoid protic solvents (e.g., water) in reaction setups to maintain reactivity .

Q. How can computational modeling guide derivative synthesis for enhanced activity?

  • DFT calculations : Predict electron density maps to identify sites for substitution (e.g., chloro-to-fluoro modification for improved lipophilicity) .
  • MD simulations : Assess conformational stability of derivatives in aqueous vs. lipid environments .
  • ADMET profiling : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .

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